6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate
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Overview
Description
6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused ring system that includes a pyridine ring and an indole moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: This compound shares a similar indole structure but differs in its functional groups.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine: Another compound with a fused ring system, but with different heteroatoms and functional groups.
Uniqueness
6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate is unique due to its specific ring structure and the presence of a methanol acetate group. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[1,2-a]indol-7-ylmethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)18-10-12-6-7-14-8-13-4-2-3-5-15(13)16(14)9-12/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBARYYIFKYGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC2=CC3=CC=CC=C3N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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